
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is a chemical compound with the molecular formula C10H14BrNO4. It is known for its unique structure, which includes both amino and dihydroxy functional groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of bromination reactions followed by amino acid coupling. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the dihydroxy groups into quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a variety of substituted amino acids.
Applications De Recherche Scientifique
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s dihydroxy groups can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide include:
- 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
- 2-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
- 2-Amino-3-(4,5-dihydroxyphenyl)propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring, which can lead to unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H14BrNO4 |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
2-amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C10H13NO4.BrH/c1-5-2-8(12)9(13)4-6(5)3-7(11)10(14)15;/h2,4,7,12-13H,3,11H2,1H3,(H,14,15);1H |
Clé InChI |
BPEBMLDWXAKBHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CC(C(=O)O)N)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


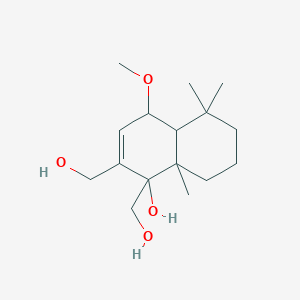

![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)
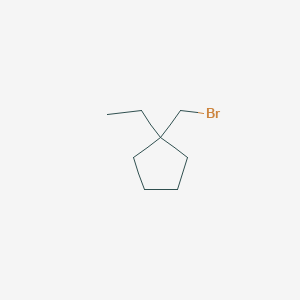
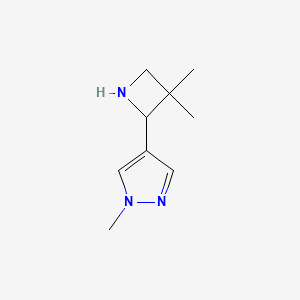


![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
![4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B12312191.png)
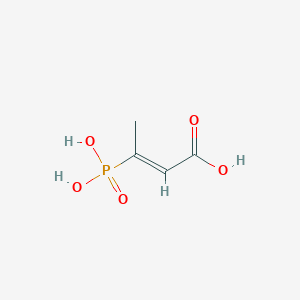
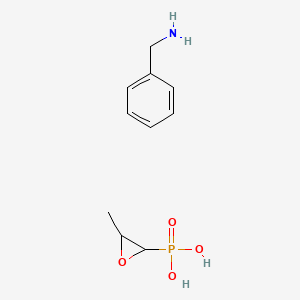
![[2-(Piperidin-4-ylmethyl)phenyl]methanol hydrochloride](/img/structure/B12312206.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)
![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)
